2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a phenylacetamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with ethyl isocyanate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with phenylacetyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, which also exhibit diverse biological activities.
Indole Derivatives: Compounds with an indole ring, known for their wide range of pharmacological properties.
Quinazoline Derivatives: Compounds with a quinazoline ring, used in various therapeutic applications .
Uniqueness
2-{3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, imidazolidinone ring, and phenylacetamide moiety allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C20H20ClN3O2S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-23-19(26)17(12-18(25)22-16-6-4-3-5-7-16)24(20(23)27)13-14-8-10-15(21)11-9-14/h3-11,17H,2,12-13H2,1H3,(H,22,25) |
InChI Key |
YEMXMSCKRIYEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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